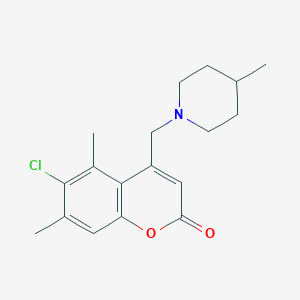

3-(4-氟苯基)-2,6-二甲基-4(3H)-喹唑啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

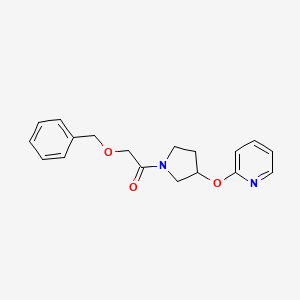

Quinazolinones are a class of heterocyclic compounds that have attracted significant interest due to their broad spectrum of biological activities. The compound 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone is a derivative of the quinazolinone family, which is known for its diverse pharmacological properties, including antimalarial, antitumor, anticonvulsant, and antimicrobial activities . The presence of a fluorine atom on the phenyl ring at the 3-position is likely to influence the biological activity of the compound due to the electron-withdrawing nature of fluorine, which can affect the molecular interactions with biological targets.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the cyclization of anthranilamide or its derivatives. For instance, 3,6-disubstituted fluorans containing 4(3H)-quinazolinone-3-yl groups can be synthesized by reacting various substituted benzoxazine-4-ones with 3-aminophenol . Similarly, the synthesis of 2-(4-fluorophenyl)-quinazolin-4(3H)-one, a closely related compound, involves the use of palladium-catalyzed intramolecular aerobic oxidative C-H amination of 2-aryl-3-(arylamino)quinazolinones . This suggests that the synthesis of 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone could also involve a cyclization step, possibly through a similar palladium-catalyzed reaction or other condensation reactions.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The substitution of the quinazolinone ring, such as the addition of a fluorophenyl group, can significantly alter the electronic distribution and steric hindrance, which in turn can affect the compound's reactivity and interaction with biological targets . The crystal structure analysis of a similar compound, 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, revealed a monoclinic system with specific unit cell parameters, indicating that the substitution pattern can lead to different crystal packing arrangements .

Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions, including phosphorylation, cyclization, and amination, depending on the substituents present on the ring system. For example, 3-(2-(ethynyl)phenyl)quinazolinones can participate in visible-light-induced cascade cyclization reactions to form phosphorylated quinolino[2,1-b]quinazolinones . The presence of a fluorophenyl group could potentially influence such reactions by affecting the electron density of the quinazolinone ring and thus its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The introduction of fluorine atoms and other substituents can affect the compound's lipophilicity, solubility, and stability. For instance, the hypolipidemic activity of quinazolinones is affected by the substitution pattern on the ring system, with certain substitutions leading to increased activity . The presence of a 4-fluorophenyl group could potentially enhance the lipophilicity of the compound, which may influence its biological activity and pharmacokinetic properties.

科学研究应用

抗菌应用

3-(4-氟苯基)-2,6-二甲基-4(3H)-喹唑啉酮及其衍生物已被研究其作为抗菌剂的潜力。例如,合成了带有喹唑啉酮和 4-噻唑烷酮的新型含氟衍生物,对各种细菌菌株和真菌表现出显着的体外抗菌效力 (Desai et al., 2013)。此外,筛选了 1-(4-氧代-3-(4-氟苯基)-3H-喹唑啉-2-基)-4-(取代的) 硫代氨基脲衍生物对选定的革兰氏阳性和革兰氏阴性细菌的抗菌活性 (Alagarsamy et al., 2016)。

抗肿瘤和细胞毒性研究

一些研究探索了喹唑啉酮衍生物在癌症治疗中的潜力。3-[[(3-苯基-4(3H)-喹唑啉酮-2-基)巯基乙酰]肼基]-1H-2-吲哚啉酮的合成导致发现对肾癌细胞系具有良好细胞毒性的化合物 (Gürsoy & Karalı, 2003)。此外,具有二硫代氨基甲酸酯侧链的 4(3H)-喹唑啉酮衍生物对人髓系白血病 K562 细胞表现出显着的体外抗肿瘤活性 (Cao et al., 2005)。

传感器应用

喹唑啉酮衍生物也已用于传感器技术。一项研究利用 2-(2'-羟基苯基)-4(3H)-喹唑啉酮作为 Fe(3+) 敏感光化学传感器的氟离子载体,证明了其在检测药物制剂中铁离子的效率 (Zhang et al., 2007)。

镇痛活性

该化合物的衍生物也已对其镇痛特性进行了检测。例如,3-(3-甲氧基苯基)-2-甲硫基-3H-喹唑啉-4-酮和 3-(3-甲氧基苯基)-2-硫代-2,3-二氢-1H-喹唑啉-4-酮的合成表现出显着的体外镇痛活性 (Osarodion, 2023)。

缓蚀

对喹唑啉酮衍生物的研究甚至延伸到材料科学领域,研究调查了它们作为酸性介质中低碳钢的缓蚀剂的功效,表明这些化合物可以在金属表面形成保护层 (Errahmany et al., 2020)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-(4-fluorophenyl)-2,6-dimethylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O/c1-10-3-8-15-14(9-10)16(20)19(11(2)18-15)13-6-4-12(17)5-7-13/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETCHZKMBRLVRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B2512184.png)

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2512187.png)

![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2512188.png)

![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B2512195.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2512199.png)

![N-[[4-[3-(2,2,2-Trifluoroethoxy)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2512202.png)

![6-(pyrrolidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2512203.png)